Fmoc-L-Kynurenine
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Overview
Description
The compound Fmoc-L-Kynurenine is a complex organic molecule that features a combination of aromatic and aliphatic structures
Mechanism of Action
Target of Action
The primary targets of (2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid, also known as Fmoc-L-Kynurenine, are enzymes in the kynurenine pathway . This pathway is responsible for the metabolism of the essential amino acid tryptophan . The primary target for inactivation is the photosystem II (PSII) reaction center .
Mode of Action
This compound interacts with its targets through key interactions between the carboxylate group and specific residues in the active site of the enzyme . These interactions are thought to be important in substrate binding and recognition .
Biochemical Pathways
This compound affects the kynurenine pathway, which is the major route for tryptophan metabolism in mammals . An imbalance between beneficial and harmful kynurenines has been associated with the pathogenesis and biological mechanisms of various disorders .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in the kynurenine pathway. It results in the formation of several immunomodulatory metabolites . These metabolites have essential roles in the regulation of NMDA (N‐methyl‐d‐aspartate) receptor function and free radical production .
Action Environment
The action of this compound can be influenced by environmental factors such as light intensity . For instance, high light intensities can result in damage to the photosynthetic membrane proteins and suboptimal activity, a phenomenon called photoinhibition . This suggests that the efficacy and stability of this compound could be affected by environmental conditions.
Biochemical Analysis
Biochemical Properties
Fmoc-L-Kynurenine is involved in several biochemical reactions. It is a substrate for enzymes such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO) . KATs are responsible for the synthesis of kynurenic acid, a neuroprotective compound . On the other hand, KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. As a substrate for KAT and KMO, it binds to these enzymes and undergoes enzymatic transformations . In addition, this compound can function as an alternate substrate for TAA1/TAR enzymes, competitively inhibiting their activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a fluorescence-based assay for the detection of kynurenine in urine showed a linear response at clinically relevant ranges (1–20 μM), indicating the stability of this compound over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, in a phase 1 study, participants received an intravenous infusion of varying doses of L-Kynurenine, and the vascular effects were investigated in rats .
Metabolic Pathways
This compound is involved in the kynurenine pathway, a complex catabolic cascade during tryptophan degradation . This pathway involves several enzymes and cofactors, and this compound’s involvement can affect metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported across the cell membrane by the System L transporter SLC7A5 . This transporter is responsible for the uptake of this compound into cells, influencing its localization and accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Kynurenine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: This step involves the protection of the amino group using the Fmoc group, which is a common protecting group in peptide synthesis.
Coupling Reactions: The protected amino acid is then coupled with the 2-aminophenyl group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection and Purification: The final step involves the removal of the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography systems.
Chemical Reactions Analysis
Types of Reactions
The compound Fmoc-L-Kynurenine can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings may yield quinones, while reduction of the carbonyl group would produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active peptides.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-4-oxobutanoicacid
- (2S)-4-(2-aminophenyl)-2-(benzyloxycarbonylamino)-4-oxobutanoicacid
Uniqueness
The uniqueness of Fmoc-L-Kynurenine lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNQSJVSXLYNBV-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)C4=CC=CC=C4N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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